molecular formula C9H12N2O B3076124 4-Cyclopropylmethoxy-pyridin-3-ylamine CAS No. 1039832-97-7

4-Cyclopropylmethoxy-pyridin-3-ylamine

Cat. No. B3076124
CAS RN: 1039832-97-7
M. Wt: 164.2 g/mol
InChI Key: CDZSKEVKFNQLGX-UHFFFAOYSA-N
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Description

4-Cyclopropylmethoxy-pyridin-3-ylamine (CPMPA) is a cyclopropyl-substituted amine with a pyridine ring. It is a small molecule that has been used in a number of medicinal and synthetic applications, including as a building block for drug design. CPMPA is a versatile molecule with a wide range of uses in the laboratory and in industry, and it has been studied extensively to understand its structure and reactivity.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One prominent application of 4-Cyclopropylmethoxy-pyridin-3-ylamine is in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, its utility has been demonstrated in the synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds, known for their broad synthetic applications and bioavailability. Such scaffolds are challenging to develop due to their structural complexity, but recent advancements using diversified hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, have facilitated their synthesis. These catalysts aid in one-pot multicomponent reactions, showcasing the compound's versatility in creating lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Biological Activity and Chemosensing

Moreover, derivatives of pyridine, to which this compound belongs, play a pivotal role in chemosensing and possess various biological activities. These activities span antifungal, antibacterial, antioxidant, analgesic, and anticancer effects. Pyridine derivatives also exhibit high affinity for ions and neutral species, making them highly effective chemosensors for the determination of different species in environmental, agricultural, and biological samples. The versatility of these derivatives in analytical chemistry and their significant impact on medicinal applications highlight the broad scope of this compound in scientific research (Abu-Taweel et al., 2022).

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, the structural features of pyridine derivatives, including this compound, are exploited for their electron-donating capabilities, which are essential for the formation of metal complexes and the design of catalysts. These properties are instrumental in asymmetric catalysis and synthesis, demonstrating the compound's significant contribution to advancing organic synthesis methodologies and catalysis strategies. The exploration of heterocyclic N-oxide derivatives further underscores the potential of pyridine-based compounds in drug development and organic synthesis, showcasing their role in facilitating complex chemical transformations (Li et al., 2019).

properties

IUPAC Name

4-(cyclopropylmethoxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZSKEVKFNQLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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